An In-depth Technical Guide to the Structural Elucidation and Analysis of Benzofuran-7-carbaldehyde
An In-depth Technical Guide to the Structural Elucidation and Analysis of Benzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and analysis of benzofuran-7-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the spectroscopic characterization, synthesis, and reactivity of this molecule, presenting data in a clear and accessible format for researchers and professionals in the field.
Structural Elucidation
The structural confirmation of benzofuran-7-carbaldehyde (C₉H₆O₂) is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of benzofuran-7-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.1 | s | - | H-8 (Aldehyde) |
| ~7.9 | d | ~7.5 | H-4 |
| ~7.8 | d | ~2.2 | H-2 |
| ~7.7 | d | ~7.5 | H-6 |
| ~7.4 | t | ~7.5 | H-5 |
| ~6.9 | d | ~2.2 | H-3 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar benzofuran derivatives. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C-8 (C=O) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~130 | C-7 |
| ~128 | C-5 |
| ~125 | C-4 |
| ~124 | C-3a |
| ~112 | C-6 |
| ~108 | C-3 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar benzofuran derivatives. Experimental verification is recommended.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | C=O stretch (aldehyde) |
| ~2720 and ~2820 | Medium | C-H stretch (aldehyde) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (furan) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 117 | Medium | [M-CHO]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of benzofuran-7-carbaldehyde.
Experimental Protocols
Synthesis of Benzofuran-7-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This protocol describes a potential synthetic route to benzofuran-7-carbaldehyde from benzofuran.
Materials:
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Benzofuran
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Sodium acetate
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve benzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the ice has melted. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with deionized water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure benzofuran-7-carbaldehyde.
Reactivity and Further Transformations
The aldehyde group at the 7-position of the benzofuran ring is a versatile functional group that can undergo a variety of chemical transformations, making benzofuran-7-carbaldehyde a valuable intermediate in organic synthesis.
Typical Reactions of the Aldehyde Group
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, benzofuran-7-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: The aldehyde can be reduced to the corresponding alcohol, (benzofuran-7-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various substituted alkenes.
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Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol condensation or Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
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Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield substituted amines.
Conclusion
This technical guide has provided a detailed overview of the structural elucidation, synthesis, and reactivity of benzofuran-7-carbaldehyde. The presented spectroscopic data, experimental protocols, and reactivity profile serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. The versatile nature of this compound makes it an important building block for the development of novel pharmaceuticals and functional materials. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the understanding of this important molecule.
